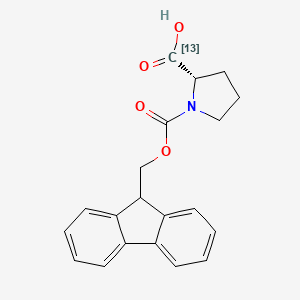

Fmoc-Pro-OH-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i19+1 |

InChI Key |

ZPGDWQNBZYOZTI-ZLHLYFPTSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of Fmoc-Pro-OH-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of (S)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid)-¹³C, commonly known as Fmoc-Pro-OH-1-¹³C. This isotopically labeled amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a specific ¹³C label at the carboxyl terminus of proline residues for various applications, including NMR studies of peptide and protein structure and function.

Synthesis of L-Proline-1-¹³C

The synthesis of L-Proline-1-¹³C is foundational to obtaining the final Fmoc-protected product. While several synthetic routes exist for the preparation of isotopically labeled amino acids, a common and effective method involves the use of a ¹³C-labeled cyanide source.

Experimental Protocol: Synthesis of L-Proline-1-¹³C

A plausible and established synthetic route commences with a suitable precursor, which is then elaborated to introduce the ¹³C-labeled carboxyl group. One such pathway begins with the appropriate protected and activated pyrrolidine precursor.

Materials:

-

Protected pyrrolidine precursor (e.g., N-Boc-4-iodopyrrolidine)

-

Potassium cyanide-¹³C (K¹³CN)

-

Strong acid (e.g., Hydrochloric acid, HCl)

-

Organic solvents (e.g., Dimethyl sulfoxide (DMSO), Diethyl ether)

-

Purification media (e.g., Ion-exchange resin)

Procedure:

-

Cyanation: The protected pyrrolidine precursor is reacted with potassium cyanide-¹³C in a suitable polar aprotic solvent like DMSO. This nucleophilic substitution reaction introduces the ¹³C-labeled nitrile group. The reaction is typically carried out at an elevated temperature to ensure complete conversion.

-

Hydrolysis: The resulting ¹³C-labeled nitrile is then subjected to acidic hydrolysis. This is achieved by heating the compound in the presence of a strong acid, such as concentrated hydrochloric acid. This step converts the nitrile group into a carboxylic acid, yielding the ¹³C-labeled proline.

-

Deprotection and Purification: The protecting group (e.g., Boc) is removed under acidic conditions during the hydrolysis step. The crude L-Proline-1-¹³C is then purified, typically using ion-exchange chromatography, to remove any inorganic salts and byproducts, yielding the pure, isotopically labeled amino acid.

Synthesis of Fmoc-Pro-OH-1-¹³C

The subsequent step involves the protection of the secondary amine of L-Proline-1-¹³C with the fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, and a widely used method is the Schotten-Baumann reaction.

Experimental Protocol: Fmoc Protection of L-Proline-1-¹³C[1][2][3]

Materials:

-

L-Proline-1-¹³C

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[1]

-

Base (e.g., Sodium carbonate, Potassium carbonate[2], or an organic base like N,N-Diisopropylethylamine (DIPEA))

-

Solvent system (e.g., 1,4-Dioxane/water[2], Acetone/water, or Dichloromethane (DCM))

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: L-Proline-1-¹³C is dissolved in an aqueous solution of the chosen base (e.g., 10% sodium carbonate solution or a mixture of 1,4-dioxane and water with potassium carbonate[2]). The solution is cooled in an ice bath.

-

Addition of Fmoc-Cl: A solution of Fmoc-Cl in a suitable organic solvent (e.g., 1,4-dioxane[2] or acetone) is added dropwise to the cooled amino acid solution with vigorous stirring. The reaction mixture is allowed to stir and slowly warm to room temperature overnight.[2]

-

Work-up: The reaction mixture is then diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with 1M HCl.[2] The precipitation of the Fmoc-protected amino acid should be observed.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane.[2]

-

Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Fmoc-Pro-OH-1-¹³C as a white solid.

Purification of Fmoc-Pro-OH-1-¹³C

Purification of the final product is crucial to ensure high purity for subsequent applications in peptide synthesis. A combination of recrystallization and High-Performance Liquid Chromatography (HPLC) is often employed to achieve the desired purity.

Experimental Protocol: Purification

3.1.1. Recrystallization

Recrystallization is an effective method for removing most impurities.

Materials:

-

Crude Fmoc-Pro-OH-1-¹³C

-

Recrystallization solvent (e.g., Toluene[3], Ethyl acetate/Hexane mixture)

Procedure:

-

The crude Fmoc-Pro-OH-1-¹³C is dissolved in a minimal amount of the hot recrystallization solvent.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

3.1.2. High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (≥99%), preparative reverse-phase HPLC is the method of choice.[4]

Instrumentation and Conditions:

-

Column: A preparative C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed. The gradient is optimized to ensure good separation of the product from any remaining impurities.

-

Detection: UV detection at a wavelength of 254 nm or 265 nm is suitable for detecting the Fmoc group.

-

Procedure: The recrystallized product is dissolved in a minimal amount of the mobile phase and injected onto the preparative HPLC column. Fractions are collected, and those containing the pure product are pooled. The solvent is then removed by lyophilization to yield the highly pure Fmoc-Pro-OH-1-¹³C.

Data Presentation

Quantitative data from the synthesis and purification processes are summarized in the tables below for easy comparison.

Table 1: Synthesis and Purification Yields

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | L-Proline-1-¹³C | Protected Pyrrolidine Precursor | 70-85% |

| 2 | Crude Fmoc-Pro-OH-1-¹³C | L-Proline-1-¹³C | ~95%[2] |

| 3a | Recrystallized Fmoc-Pro-OH-1-¹³C | Crude Product | 85-95% |

| 3b | HPLC Purified Fmoc-Pro-OH-1-¹³C | Recrystallized Product | >90% |

Table 2: Purity and Characterization Data

| Product | Purity Method | Typical Purity (%) | Characterization Data |

| L-Proline-1-¹³C | NMR, Mass Spectrometry | >98% | Confirmed ¹³C incorporation and chemical identity |

| Crude Fmoc-Pro-OH-1-¹³C | HPLC | 85-95% | - |

| Recrystallized Fmoc-Pro-OH-1-¹³C | HPLC | >98% | - |

| HPLC Purified Fmoc-Pro-OH-1-¹³C | Analytical HPLC | ≥99%[5] | Mass Spectrometry (confirms M+1), ¹H NMR, ¹³C NMR |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of Fmoc-Pro-OH-1-¹³C.

Purification Workflow

Caption: Purification workflow for Fmoc-Pro-OH-1-¹³C.

References

Physical and chemical properties of Fmoc-L-Pro-OH-1-13C

An In-Depth Technical Guide to Fmoc-L-Pro-OH-1-¹³C

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. This guide provides a detailed overview of the physical and chemical properties, experimental applications, and core methodologies related to Fmoc-L-Pro-OH-1-¹³C, a key isotopically labeled amino acid derivative.

Core Properties and Specifications

Fmoc-L-Pro-OH-1-¹³C is an N-terminally protected form of L-proline, where the carboxylic acid carbon is a ¹³C isotope. This isotopic labeling is invaluable for use in quantitative mass spectrometry-based applications, such as proteomics and metabolic flux analysis, and for NMR studies.[][2][3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[5][6][7]

Physical and Chemical Data

The physical and chemical properties of Fmoc-L-Pro-OH-1-¹³C are summarized below. The properties of its unlabeled counterpart, Fmoc-L-Pro-OH, are included for a comprehensive comparison, as they are expected to be nearly identical.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉[¹³C]H₁₉NO₄ | [][2] |

| Molecular Weight | 338.36 g/mol | [][2] |

| Appearance | White to off-white solid/crystalline powder | [][8][9] |

| Purity | ≥98% (Chemical); 99% atom ¹³C | [][4] |

| Synonyms | Fmoc-Pro-OH-1-¹³C, Fmoc-L-Proline-1-¹³C | [] |

| Unlabeled CAS No. | 71989-31-6 | [][5][8] |

Table 2: Physical and Spectroscopic Properties (Unlabeled Analog)

| Property | Value | Source(s) |

| Melting Point | 112–118 °C | [8][9][10][11] |

| Boiling Point | 548.6 ± 43.0 °C at 760 mmHg | [9] |

| Density | 1.3 ± 0.1 g/cm³ | [9] |

| Optical Rotation | [α]D²⁰ = -32 ±2° (c=1 in DMF) | [8][11] |

| Solubility | Soluble in DMF, NMP, DMSO, Methanol | [10][12][13] |

| Storage | 2–8°C, desiccated, protected from light | [3][4][8] |

Experimental Protocols

The following sections detail the synthesis of the compound and its primary application in peptide synthesis.

Synthesis of Fmoc-L-Proline

The synthesis of Fmoc-L-Pro-OH-1-¹³C is analogous to its unlabeled counterpart, starting with ¹³C-labeled L-proline. Two common laboratory-scale methods are described.[14]

Method 1: Using Fmoc-Cl

-

Dissolution: Dissolve L-Proline (1 eq) in a solution of 1,4-dioxane and water containing potassium carbonate (K₂CO₃, ~2.6 eq).

-

Reaction: Cool the solution to 0°C. Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, ~0.95 eq).

-

Incubation: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Add water and extract the aqueous mixture with diethyl ether to remove impurities.

-

Acidification: Acidify the aqueous phase to a pH of 2-3 using 1 M HCl.

-

Extraction: Extract the acidified solution with dichloromethane (DCM).

-

Final Steps: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the final product as a white solid.[14]

Method 2: Using Fmoc-Osu

-

Dissolution: Dissolve L-Proline in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

-

Reaction: Add a solution of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu) dissolved in tetrahydrofuran (THF).

-

Incubation: Stir the mixture for approximately 48 hours.

-

Workup: Add water and extract with diethyl ether to remove unreacted Fmoc-Osu and byproducts.

-

Acidification: Adjust the pH of the aqueous phase to 2-3 with an HCl solution.

-

Extraction: Extract the product into ethyl acetate.

-

Final Steps: Dry the combined organic layers with Na₂SO₄ and evaporate the solvent to obtain the final product.[14]

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Pro-OH-1-¹³C is a building block for synthesizing isotopically labeled peptides.[] The general workflow of Fmoc-SPPS is a cyclical process involving deprotection, activation, coupling, and washing steps.[6][7]

-

Resin Preparation: The synthesis starts with an insoluble resin support, often pre-loaded with the first C-terminal amino acid.

-

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine in DMF. This exposes a free N-terminal amine.[6]

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and cleaved Fmoc adducts.

-

Amino Acid Activation/Coupling: The carboxyl group of the incoming Fmoc-L-Pro-OH-1-¹³C is activated using coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA). The activated amino acid is then added to the resin, where it couples with the free amine of the growing peptide chain, forming a new peptide bond.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[6]

-

Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Workflows and Pathways

The primary experimental workflow involving Fmoc-L-Pro-OH-1-¹³C is the Fmoc-SPPS cycle, a cornerstone of modern peptide chemistry.[7][15]

Applications in Research and Drug Development

The use of Fmoc-protected amino acids is fundamental in various research and development areas:

-

Peptide Synthesis: It serves as a crucial building block for the stepwise construction of peptides and proteins.[5][8]

-

Drug Development: Fmoc-L-proline is integral to synthesizing peptide-based drugs. Its rigid cyclic structure can impart specific conformational properties to a peptide chain.[8][9] It is a component in the synthesis of GLP-1 analogs like Semaglutide and Tirzepatide, as well as other therapeutic peptides like Rapastinel.[9][14]

-

Protein Structure and Function Studies: Synthesizing specific peptide sequences allows researchers to study protein folding, enzyme function, and protein-protein interactions.[7][8][10] The incorporation of a ¹³C label provides a specific probe for NMR structural analysis.[16]

-

Quantitative Proteomics: Peptides synthesized with stable isotope-labeled amino acids, such as Fmoc-L-Pro-OH-1-¹³C, are used as internal standards for the precise quantification of proteins in complex biological samples via mass spectrometry.[3]

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Proline-ð-Fmoc (¹³Câ , 99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-4347-H-1 [isotope.com]

- 4. L-Proline-ð-Fmoc (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. guidechem.com [guidechem.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Fmoc-L-Pro-OH | Cyclic Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 10. Fmoc-Pro-OH | 71989-31-6 [amp.chemicalbook.com]

- 11. 芴甲氧羰基-L-脯氨酸 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. peptide.com [peptide.com]

- 14. Page loading... [guidechem.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 16. researchgate.net [researchgate.net]

Fmoc-Pro-OH-1-13C CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-Pro-OH-1-13C, a stable isotope-labeled amino acid derivative crucial for advanced research in peptide chemistry, drug development, and metabolic studies. This document outlines its chemical properties, and detailed experimental protocols for its use, and illustrates relevant workflows.

Core Data Presentation

The following table summarizes the key quantitative data for this compound and its unlabeled counterpart for easy comparison.

| Property | This compound | Fmoc-Pro-OH (unlabeled) |

| CAS Number | 2306051-40-9 | 71989-31-6[1][2][3][4][5][6] |

| Molecular Formula | C₁₉¹³CH₁₉NO₄[7] | C₂₀H₁₉NO₄[1][2] |

| Molecular Weight | 338.36 g/mol [7] | 337.37 g/mol [5] |

Introduction to this compound

This compound is a derivative of the amino acid L-proline where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid carbon is a ¹³C stable isotope. The Fmoc protecting group is fundamental in solid-phase peptide synthesis (SPPS), as it is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, allowing for the stepwise addition of amino acids to a growing peptide chain[7].

The incorporation of a ¹³C isotope at a specific position provides a powerful tool for various analytical techniques. Stable isotope labeling is invaluable in modern scientific research for its non-radioactive and stable nature. It allows for precise tracking and quantification of molecules in complex biological systems. In drug development, ¹³C-labeled compounds are used to elucidate drug-receptor interactions and study the metabolic fate of drug molecules, which aids in optimizing pharmacokinetic properties and reducing potential toxicity[7].

Experimental Protocols

This section provides detailed methodologies for the synthesis of Fmoc-Pro-OH, its incorporation into a peptide via Fmoc-based Solid Phase Peptide Synthesis (SPPS), and subsequent analysis using mass spectrometry and NMR spectroscopy.

Synthesis of Fmoc-Pro-OH

This protocol describes a general method for the synthesis of Fmoc-L-proline. The synthesis of the ¹³C-labeled variant would start with L-Proline-1-¹³C.

Materials:

-

(S)-pyrrolidine-2-carboxylic acid (L-Proline)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether (Et₂O)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve L-proline (1 g, 8.7 mmol) in a mixture of 1,4-dioxane (4 mL) and water (15 mL).

-

Add potassium carbonate (3.24 g, 23 mmol) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous mixture with diethyl ether (2 x 20 mL) to remove impurities.

-

Acidify the aqueous phase to a pH of 2-3 using 1 M HCl.

-

Extract the acidified aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield Fmoc-Pro-OH as a white solid[1].

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general cycle for incorporating an Fmoc-protected amino acid, such as Fmoc-Pro-OH-1-¹³C, into a peptide chain on a solid support resin.

Materials:

-

Fmoc-protected amino acids (e.g., Fmoc-Pro-OH-1-¹³C)

-

Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel[8].

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain[7].

-

Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF to remove residual piperidine[7].

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-Pro-OH-1-¹³C (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours to allow for complete coupling[7].

-

Drain the coupling solution and wash the resin with DMF.

-

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

-

Analysis of ¹³C-Labeled Peptides by Mass Spectrometry

High-resolution mass spectrometry is used to verify the incorporation of the ¹³C label and to quantify the labeled peptide.

Procedure:

-

Sample Preparation: Prepare a solution of the synthesized ¹³C-labeled peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).

-

Mass Spectrometry Analysis:

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in the appropriate mass range for the target peptide.

-

The mass of the ¹³C-labeled peptide will be increased by approximately 1 Da for each ¹³C atom incorporated compared to the unlabeled peptide.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the parent ion of the ¹³C-labeled peptide for fragmentation.

-

Analyze the resulting fragment ions to confirm the location of the ¹³C label within the peptide sequence. The fragment ions containing the ¹³C-labeled proline will show a corresponding mass shift.

-

Analysis of ¹³C-Labeled Peptides by NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides. The incorporation of a ¹³C label can simplify spectra and provide specific structural information.

Procedure:

-

Sample Preparation: Dissolve the purified ¹³C-labeled peptide in a suitable NMR buffer (e.g., H₂O/D₂O or an organic solvent) and place it in an NMR tube.

-

NMR Data Acquisition:

-

Acquire a ¹³C NMR spectrum. The signal from the ¹³C-labeled carbonyl carbon of the proline residue will be significantly enhanced.

-

Acquire 2D correlation spectra, such as ¹H-¹³C HSQC, to correlate the labeled carbon with its attached protons.

-

The analysis of ¹³C-¹³C vicinal coupling constants can provide detailed conformational information about the proline ring[4].

-

Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Metabolic Labeling and Mass Spectrometry Analysis Workflow

Caption: Workflow for a metabolic labeling experiment using a ¹³C-labeled amino acid followed by mass spectrometry analysis.

References

- 1. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]

- 2. shoko-sc.co.jp [shoko-sc.co.jp]

- 3. scienceopen.com [scienceopen.com]

- 4. 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chempep.com [chempep.com]

Understanding Fmoc protection in peptide synthesis

An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acids into complex peptide chains.[1] At the heart of modern SPPS is the Fmoc/tBu strategy, which relies on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group of amino acids.[1][2] This approach is favored for its mild reaction conditions and the orthogonal nature of its protecting groups, which allows for the synthesis of a wide array of peptides, including those with sensitive modifications like phosphorylation and glycosylation.[3][4]

This guide provides a comprehensive technical overview of the core principles of Fmoc protection, detailing the underlying chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Core Principle: Orthogonal Fmoc/tBu Strategy

The success of Fmoc-based SPPS lies in its orthogonal protection scheme.[5][6] In this strategy, two different classes of protecting groups are used, which can be removed under distinct chemical conditions without affecting each other.[6][7]

-

Nα-Amine Protection : The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group.[1] This group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine in an organic solvent.[3][8]

-

Side-Chain Protection : Reactive amino acid side chains are protected by acid-labile groups, such as the tert-butyl (tBu) or trityl (Trt) groups.[5] These protecting groups remain intact throughout the iterative cycles of Fmoc deprotection and coupling but are removed during the final cleavage step using a strong acid like trifluoroacetic acid (TFA).[3][6]

This orthogonality ensures that the peptide chain is elongated in a controlled, stepwise manner and that side-chain modifications are prevented until the final step of the synthesis.[5]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the primary or secondary amine of an amino acid using reagents like Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[8]

The removal, or deprotection, of the Fmoc group is a critical step in each cycle of peptide synthesis. It proceeds via a base-catalyzed β-elimination mechanism:

-

A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[5][9]

-

This leads to a β-elimination reaction, releasing the free amine of the peptide, carbon dioxide, and a reactive electrophile called dibenzofulvene (DBF).[3][5]

-

The excess piperidine in the reaction mixture acts as a scavenger, reacting with the dibenzofulvene to form a stable fulvene-piperidine adduct.[5][8] This prevents the dibenzofulvene from undergoing unwanted side reactions with the newly deprotected amine.[5]

The formation of this adduct is also a useful monitoring tool, as it has a strong UV absorbance that can be measured to track the progress of the deprotection reaction.[3][8]

The Fmoc-SPPS Experimental Workflow

SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[5] The general process involves repeated steps of deprotection, washing, coupling, and further washing.[7]

Data Presentation: Reagents and Reaction Conditions

The efficiency of each step in the SPPS cycle is highly dependent on the choice of reagents and reaction conditions.

Table 1: Common Fmoc Deprotection Reagents

While a 20% piperidine solution in DMF is standard, alternatives are used to mitigate side reactions or address regulatory concerns.[8][10]

| Reagent | Typical Concentration | Key Characteristics | Reference(s) |

| Piperidine | 20% (v/v) in DMF | Standard, fast, and efficient deprotection. | [3][8] |

| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Similar efficiency to piperidine; often used as a direct replacement. | [9][11] |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | Less efficient at short reaction times but effective; may reduce certain side reactions. | [10][11] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% with 2-5% Piperidine in DMF | Very strong, non-nucleophilic base. Used for difficult sequences prone to aggregation. Piperidine is added to scavenge DBF. | [5] |

Table 2: Deprotection Kinetics of Different Amino Acids

Deprotection times can vary based on the amino acid residue. Sterically hindered residues or those within aggregating sequences may require longer reaction times.[9]

| Amino Acid | Deprotection Reagent (20%) | Time for >95% Deprotection | Reference(s) |

| Fmoc-L-Leucine-OH | Piperidine, 4-Methylpiperidine | ~7-10 minutes | [11] |

| Fmoc-L-Arginine(Pbf)-OH | Piperidine, 4-Methylpiperidine | ≥ 10 minutes | [11] |

Data derived from kinetic studies measuring Fmoc adduct absorbance.[11][12]

Table 3: Common Coupling Reagents for Fmoc-SPPS

The formation of the amide bond is facilitated by coupling reagents that activate the carboxylic acid of the incoming amino acid.[13]

| Reagent Class | Examples | Mechanism of Action | Key Features | Reference(s) |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, HCTU | Form an active ester (OBt or OAt ester) with the amino acid. | Highly efficient, fast reaction times, low racemization when HOBt/HOAt is present. HATU is preferred for sterically hindered couplings. | [13][14][15] |

| Carbodiimides | DIC, DCC, EDC | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. | DIC is common in SPPS as its urea byproduct is soluble. Often used with an additive like HOBt or Oxyma to suppress racemization. | [13][15] |

| Phosphonium Salts | PyBOP, PyAOP, DEPBT | Form an active ester. | Highly reactive. DEPBT is noted for its resistance to racemization, especially for histidine residues. | [13][15] |

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS.[1][14] Adjustments may be necessary based on the specific peptide sequence, scale, and equipment.

Protocol 1: Resin Preparation and Swelling

-

Weigh Resin : Weigh the appropriate amount of resin (e.g., Wang or Rink Amide resin) for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale).[14]

-

Transfer : Transfer the resin to a suitable reaction vessel.

-

Swell Resin : Add DMF (or DCM for chlorotrityl resins) to the resin and allow it to swell for at least 30-60 minutes at room temperature.[1][14] This allows reagents to access the reactive sites within the resin beads.

-

Wash : After swelling, drain the solvent and wash the resin 3-5 times with DMF to remove any impurities.[14]

Protocol 2: Fmoc Deprotection

-

Add Reagent : Add the deprotection solution (e.g., 20% piperidine in DMF, ~10 mL per gram of resin) to the swelled resin.[16]

-

React : Agitate the mixture for 5 minutes, then drain the solution.

-

Repeat : Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[16] Total deprotection time is typically 15-20 minutes.

-

Wash : Drain the solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine and the DBF-piperidine adduct.[14] Washes can be alternated with a solvent like isopropanol (IPA).[16]

Protocol 3: Amino Acid Coupling

-

Prepare Amino Acid Solution : In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.[14]

-

Activate : Add an activation base (e.g., DIPEA or Collidine, 2 equivalents for every equivalent of coupling reagent) to the amino acid solution and mix for 1-2 minutes to activate the carboxylic acid.[14]

-

Couple : Add the activated amino acid solution to the deprotected peptide-resin.

-

React : Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings or longer peptides, the reaction time can be extended to several hours.[14]

-

Wash : Drain the coupling solution and wash the resin thoroughly (3-5 times) with DMF to remove excess reagents and byproducts.[14] The cycle can now be repeated from Protocol 2.

Protocol 4: Cleavage and Final Deprotection

-

Wash and Dry : After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.[1]

-

Prepare Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. The TIS and water act as scavengers to trap reactive cations generated during deprotection.

-

Cleave : Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.

-

Isolate Peptide : Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate : Precipitate the peptide from the filtrate by adding it to a large volume of cold diethyl ether.

-

Collect and Dry : Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide product under vacuum.

Monitoring and Purity Analysis

Ensuring the desired peptide is the major product requires careful monitoring and analysis.

Table 4: Typical Parameters for RP-HPLC Peptide Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of the final peptide product.[17][18]

| Parameter | Typical Setting | Purpose | Reference(s) |

| Column | C18 (reverse-phase) | Separates peptides based on hydrophobicity. | [17][18][19] |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase. | [18][19] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for elution. | [18][19] |

| Gradient | 5% to 60% Mobile Phase B over 20-30 min | Elutes peptides of varying hydrophobicities. The gradient is tailored to the specific peptide. | [19] |

| Detection Wavelength | 214-220 nm | Detects the peptide backbone (amide bonds). | [17][19] |

| Purity Calculation | (Area of Main Peak / Total Peak Area) x 100 | Quantifies the percentage of the target peptide relative to impurities. | [19][20] |

A pure peptide will typically show a single, sharp peak in the chromatogram.[17] Impurities, such as truncated or deletion sequences, will appear as additional peaks.[17][19] Mass spectrometry is used in conjunction with HPLC to confirm the molecular weight of the synthesized peptide.[18]

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, leading to impurities.

-

Aspartimide Formation : This is a significant side reaction involving aspartic acid residues, particularly in sequences like -Asp-Gly-.[4][21] The side-chain carboxyl group can form a cyclic imide under basic deprotection conditions, which can then reopen to form a mixture of α- and β-linked peptides or react with piperidine.[21] Mitigation involves using specialized protecting groups for Asp or adding HOBt to the deprotection solution.[21]

-

Diketopiperazine (DKP) Formation : At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[21][22] This is especially common when proline is one of the first two residues.[21] Using sterically hindered resins like 2-chlorotrityl chloride can suppress this reaction.[21]

-

Racemization : The loss of stereochemical integrity at the α-carbon can occur during the amino acid activation step, particularly for residues like cysteine and histidine.[13][23] This can be minimized by using racemization-suppressing additives (e.g., HOBt, Oxyma) and avoiding excessive activation times or strong bases.[13]

Conclusion

The Fmoc protection strategy is the cornerstone of modern solid-phase peptide synthesis, offering a robust, versatile, and mild approach to creating complex peptides.[3] Its orthogonal nature, combined with a wide array of available resins, coupling reagents, and protected amino acids, provides researchers with the tools to synthesize peptides with high purity and yield. A thorough understanding of the underlying chemical principles, reaction kinetics, and potential side reactions is paramount for troubleshooting syntheses and achieving the desired product, making it an indispensable technique for professionals in chemical biology and drug development.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. iris-biotech.de [iris-biotech.de]

- 7. biosynth.com [biosynth.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bachem.com [bachem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 21. peptide.com [peptide.com]

- 22. mesalabs.com [mesalabs.com]

- 23. researchgate.net [researchgate.net]

The Researcher's Compass: A Technical Guide to 13C-Labeled Amino Acids in Modern Research

For Immediate Release

[CITY, STATE] – [Date] – The intricate dance of molecules within a cell, the subtle shifts in protein expression that signal disease, and the metabolic detours that fuel cancer growth are no longer hidden from scientific scrutiny. The advent of stable isotope labeling, particularly with 13C-labeled amino acids, has provided researchers with a powerful toolkit to trace, quantify, and understand the fundamental processes of life. This in-depth technical guide serves as a vital resource for researchers, scientists, and drug development professionals, illuminating the core principles, experimental methodologies, and profound applications of this transformative technology.

Stable isotope labeling with amino acids in cell culture (SILAC) and 13C-Metabolic Flux Analysis (13C-MFA) stand as two pillars of this research paradigm. By replacing natural, "light" amino acids with their heavier, 13C-containing counterparts, scientists can precisely track the fate of these essential building blocks through complex biological systems. This guide will delve into the technical nuances of these methodologies, providing a roadmap for their successful implementation and data interpretation.

Unveiling the Proteome's Response: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful quantitative proteomics technique used to determine relative changes in protein abundance between different cell populations.[1][2] The core principle lies in metabolically incorporating "light" (e.g., ¹²C) and "heavy" (e.g., ¹³C) forms of essential amino acids, most commonly lysine and arginine, into the proteomes of two or more cell populations.[3] Because the labeled amino acids are chemically identical to their natural counterparts, they do not perturb cell physiology.[4]

Once labeled, the cell populations can be subjected to different experimental conditions (e.g., drug treatment, genetic modification). The cells are then combined, and their proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS).[2] The mass spectrometer distinguishes between the light and heavy peptides based on their mass difference, and the ratio of their signal intensities provides a precise measure of the relative abundance of each protein between the samples.[1]

Key Applications of SILAC:

-

Drug Discovery and Development: Identifying protein targets of new drugs and understanding their mechanisms of action.[5][6]

-

Signal Transduction Pathway Analysis: Quantifying changes in protein phosphorylation and other post-translational modifications to map signaling networks.[1]

-

Cancer Research: Identifying differentially expressed proteins in cancer cells to uncover potential biomarkers and therapeutic targets.[7]

-

Cell Biology: Studying protein turnover, subcellular localization, and protein-protein interactions.[8]

Experimental Workflow for SILAC-based Quantitative Proteomics:

The SILAC workflow can be broadly divided into two main phases: an adaptation phase and an experimental phase.[1]

Quantitative Data Presentation: SILAC Analysis of Endoplasmic Reticulum Stress

To illustrate the power of SILAC, the following table summarizes data from a study investigating the proteomic response of HeLa cells to endoplasmic reticulum (ER) stress induced by tunicamycin. This dataset showcases the precise quantification of protein upregulation in response to the stressor.

| Protein | Gene | Function | Fold Change (Tunicamycin vs. Control) |

| HSPA5 | HSPA5 | ER chaperone, key UPR regulator | > 4.0 |

| HYOU1 | HYOU1 | ER chaperone, induced by hypoxia | > 3.5 |

| PDIA4 | PDIA4 | Protein disulfide isomerase | > 3.0 |

| HERPUD1 | HERPUD1 | ER stress-induced protein | > 5.0 |

| XBP1 | XBP1 | Key UPR transcription factor | > 2.5 |

| Table 1: Selected upregulated proteins in HeLa cells in response to tunicamycin-induced ER stress, quantified by SILAC-based proteomics. Data adapted from a study on the unfolded protein response.[9] |

Detailed Experimental Protocol: SILAC Labeling and Sample Preparation for Mass Spectrometry

1. Cell Culture and Labeling:

-

HeLa cells are cultured in DMEM specifically lacking L-lysine and L-arginine.

-

The medium is supplemented with either "light" (¹²C₆-L-lysine and ¹²C₆,¹⁴N₄-L-arginine) or "heavy" (¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) amino acids.

-

Cells are cultured for at least five to six doublings to ensure complete incorporation (>95%) of the labeled amino acids.[3]

2. Experimental Treatment:

-

Once fully labeled, one population of cells is treated with tunicamycin (e.g., 5 µg/mL for 16 hours) to induce ER stress, while the control population is treated with a vehicle (e.g., DMSO).

3. Cell Lysis and Protein Quantification:

-

Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer).

-

Protein concentration is determined for each lysate using a standard method (e.g., BCA assay).

4. Sample Mixing and Protein Digestion:

-

Equal amounts of protein from the "light" and "heavy" lysates are mixed.

-

The combined protein mixture is typically separated by SDS-PAGE.

-

Gel bands are excised, and the proteins are in-gel digested with trypsin overnight at 37°C.[7]

5. Peptide Extraction and LC-MS/MS Analysis:

-

Peptides are extracted from the gel pieces.

-

The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).[7]

6. Data Analysis:

-

Raw MS data is processed using software such as MaxQuant.[10]

-

Peptides are identified, and the ratios of heavy to light peptide pairs are calculated to determine the relative abundance of each protein.[10]

Mapping the Metabolic Maze: 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[11] It involves feeding cells a specifically labeled 13C substrate, such as glucose or an amino acid, and then measuring the incorporation of the 13C label into downstream metabolites.[11] The pattern of 13C enrichment in these metabolites, known as mass isotopomer distributions (MIDs), provides a detailed fingerprint of the active metabolic pathways and their relative fluxes.[11]

By combining these experimental MID measurements with a stoichiometric model of cellular metabolism, researchers can computationally estimate the absolute flux values for numerous reactions within the metabolic network.[12]

Key Applications of 13C-MFA:

-

Metabolic Engineering: Identifying metabolic bottlenecks and guiding the engineering of microorganisms for the enhanced production of biofuels and biochemicals.[12][13]

-

Cancer Metabolism Research: Elucidating the metabolic reprogramming that supports cancer cell proliferation and identifying novel therapeutic targets.[14][15][16]

-

Drug Discovery: Assessing the metabolic effects of drug candidates on target cells.

-

Fundamental Biology: Understanding the regulation and operation of metabolic networks under various physiological conditions.[17]

Experimental Workflow for 13C-Metabolic Flux Analysis:

The 13C-MFA workflow is an iterative process involving experimental design, labeling experiments, analytical measurements, and computational flux estimation.

Quantitative Data Presentation: Metabolic Fluxes in Escherichia coli**

The following table presents a selection of metabolic flux data from a 13C-MFA study of Escherichia coli, a workhorse for biotechnological production. The fluxes are normalized to the glucose uptake rate.

| Reaction | Pathway | Relative Flux (mol/mol glucose) |

| Glucose-6-phosphate dehydrogenase | Pentose Phosphate Pathway | 0.35 |

| Phosphofructokinase | Glycolysis | 0.65 |

| Pyruvate dehydrogenase | Pyruvate Metabolism | 0.90 |

| Citrate synthase | TCA Cycle | 0.45 |

| Isocitrate lyase | Glyoxylate Shunt | 0.10 |

| Acetate secretion | Fermentation | 0.20 |

| Table 2: Relative metabolic fluxes in the central carbon metabolism of E. coli growing on glucose. Data adapted from a study on E. coli metabolism.[18] |

Detailed Experimental Protocol: 13C-MFA of Central Carbon Metabolism

1. Cell Culture and Labeling:

-

E. coli is cultured in a minimal medium with a defined 13C-labeled glucose source (e.g., a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[19]

-

Cells are grown to a metabolic and isotopic steady state.

2. Sample Collection and Quenching:

-

A known volume of the cell culture is rapidly harvested and metabolism is quenched, for example, by plunging into cold methanol.

3. Biomass Hydrolysis and Derivatization:

-

The cell pellet is washed and then hydrolyzed in 6 M HCl at 105°C for 24 hours to break down proteins into their constituent amino acids.[18]

-

The resulting amino acid mixture is dried and then derivatized to make the amino acids volatile for gas chromatography (GC) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[20]

4. GC-MS Analysis:

-

The derivatized amino acids are separated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[21]

-

The mass spectrometer is operated to collect the mass isotopomer distributions for fragments of the derivatized amino acids.

5. Data Analysis and Flux Calculation:

-

The measured mass isotopomer distributions are corrected for the natural abundance of ¹³C.

-

The corrected MIDs, along with measured substrate uptake and product secretion rates, are input into a software package (e.g., INCA, Metran) that contains the stoichiometric model of E. coli's central carbon metabolism.[12][15]

-

The software then calculates the best-fit metabolic flux distribution that minimizes the difference between the experimentally measured and computationally simulated MIDs.

Visualizing the Flow: Metabolic and Signaling Pathways

The insights gained from 13C-labeled amino acid research can be powerfully visualized to illustrate the complex interplay of metabolic and signaling pathways.

Central Carbon Metabolism

A Simplified Signaling Pathway Leading to Protein Synthesis

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Item - New approach to evaluating the effects of a drug on protein complexes with quantitative proteomics, using the SILAC method and bioinformatic approach - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 7. SILAC-Based Quantitative Proteomic Analysis Unveils Arsenite-Induced Perturbation of Multiple Pathways in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 9. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]

- 16. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13cflux.net [13cflux.net]

- 18. Large-scale 13C-flux analysis reveals distinct transcriptional control of respiratory and fermentative metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 21. publications.rwth-aachen.de [publications.rwth-aachen.de]

A Technical Guide to the Application of ¹³C-Labeled Proline in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and applications of ¹³C-labeled proline in quantitative proteomics. While the initial inquiry specified Fmoc-Pro-OH-1-¹³C, it is crucial to understand that the 9-fluorenylmethoxycarbonyl (Fmoc) group is a protecting agent used in peptide synthesis and must be removed for in-vivo applications. Therefore, this guide will focus on the practical use of L-Proline-1-¹³C in metabolic labeling for mass spectrometry-based proteomics.

Core Principles of Stable Isotope Labeling with ¹³C-Proline

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate quantitative proteomics. The fundamental principle of SILAC involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population. This "heavy" proteome is then compared to a "light" proteome from a control cell population grown in media containing the natural, unlabeled amino acid.

L-Proline-1-¹³C serves as the "heavy" amino acid in this context. The key advantages of using stable isotopes like ¹³C are that they do not alter the chemical properties of the amino acid, and therefore do not affect cell physiology or protein function. The mass difference introduced by the ¹³C isotope allows for the direct comparison of protein abundance between different cell populations within a single mass spectrometry experiment, minimizing experimental variability.[1][2]

The general workflow for a quantitative proteomics experiment using L-Proline-1-¹³C is depicted below:

Experimental Protocol: Metabolic Labeling with L-Proline-1-¹³C

This protocol provides a general framework for the metabolic labeling of mammalian cells using L-Proline-1-¹³C. Optimization may be required for specific cell lines and experimental conditions.

Materials:

-

Mammalian cell line of interest

-

SILAC-grade cell culture medium deficient in L-proline, L-arginine, and L-lysine (e.g., DMEM for SILAC)

-

Dialyzed fetal bovine serum (dFBS)

-

L-Proline (light)

-

L-Proline-1-¹³C (heavy)

-

L-Arginine (light)

-

L-Lysine (light)

-

Penicillin-Streptomycin solution

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting columns

Procedure:

-

Cell Culture Adaptation:

-

Culture cells for at least five passages in the "heavy" SILAC medium to ensure complete incorporation of the labeled amino acid.

-

Prepare "light" medium by supplementing the deficient medium with light L-proline, L-arginine, and L-lysine to their normal concentrations.

-

Prepare "heavy" medium by supplementing the deficient medium with L-Proline-1-¹³C, light L-arginine, and light L-lysine. The concentration of L-Proline-1-¹³C should be the same as the normal concentration of L-proline in the standard medium.

-

To mitigate the potential for arginine-to-proline conversion, supplement both "light" and "heavy" media with an excess of unlabeled L-proline (e.g., 200 mg/L).[3][4][5]

-

-

Experimental Treatment:

-

Plate an equal number of cells in both "light" and "heavy" media.

-

Apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

-

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Combine the "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration, as determined by a protein assay.

-

-

Protein Digestion:

-

Reduce the disulfide bonds in the combined protein lysate with DTT.

-

Alkylate the cysteine residues with IAA.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the peptide mixture with formic acid.

-

Desalt and concentrate the peptides using C18 desalting columns.

-

Elute the peptides and dry them under vacuum.

-

-

Mass Spectrometry Analysis:

-

Resuspend the dried peptides in a solution compatible with the LC-MS/MS system.

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Data Presentation: Quantitative Considerations

The primary quantitative output of a SILAC experiment is the ratio of the peak intensities of the "heavy" and "light" peptide pairs in the mass spectrum. This ratio directly reflects the relative abundance of the corresponding protein in the two cell populations.

| Parameter | Description | Typical Value/Consideration |

| ¹³C Incorporation Efficiency | The percentage of natural proline replaced by L-Proline-1-¹³C. | > 97% is generally required for accurate quantification.[6] |

| Arginine-to-Proline Conversion | Metabolic conversion of labeled arginine to labeled proline, which can interfere with quantification. | Can be suppressed by adding excess unlabeled proline to the culture medium.[3][7][8] |

| Peptide Identification | The number and confidence of identified peptides containing ¹³C-proline. | High-resolution mass spectrometry is crucial for accurate identification and to resolve isotopic clusters.[9][10] |

| Quantification Accuracy | The precision and accuracy of the measured heavy/light ratios. | SILAC generally provides high accuracy due to the early mixing of samples.[1] |

Mandatory Visualizations

The following diagrams illustrate key conceptual aspects of using ¹³C-labeled proline in proteomics.

Conclusion

The use of L-Proline-1-¹³C in metabolic labeling is a robust method for quantitative proteomics, enabling precise relative quantification of proteins in different cellular states. While the presence of the Fmoc protecting group in the initially specified compound makes it unsuitable for direct in-vivo use, the underlying principle of using ¹³C-labeled proline remains a valuable tool for researchers. Careful consideration of experimental parameters, particularly cell line adaptation and the potential for amino acid conversion, is essential for obtaining accurate and reproducible results. This guide provides a foundational understanding and a practical framework for the successful implementation of this technique in proteomics research and drug development.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pro-OH-1-¹³C

Topic: Coupling Methods for Fmoc-Pro-OH-1-¹³C in SPPS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis.[1] This methodology allows for the efficient and sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2] The use of isotopically labeled amino acids, such as Fmoc-Pro-OH-1-¹³C, is invaluable for a range of applications including protein structure determination by NMR spectroscopy, quantitative proteomics, and metabolic studies.

Proline, with its unique cyclic secondary amine structure, presents specific challenges during SPPS, often leading to slower coupling kinetics and incomplete reactions.[3] This application note provides a detailed overview of common coupling methods for Fmoc-Pro-OH-1-¹³C, offering experimental protocols, a comparative analysis of reagents, and troubleshooting strategies to ensure high coupling efficiency and peptide purity. The isotopic label at the carbonyl carbon is not expected to significantly alter the chemical reactivity of the amino acid.

The Challenge of Coupling Proline in SPPS

The primary difficulty in coupling Fmoc-Pro-OH arises from its structure. Unlike primary amino acids, proline is a secondary amine, which makes it a less potent nucleophile.[3] This reduced nucleophilicity leads to slower acylation kinetics during the coupling step. Consequently, standard coupling protocols that are effective for other amino acids may result in incomplete coupling and the formation of deletion sequences when incorporating proline.[3] Therefore, optimized protocols with more potent activating reagents or longer reaction times are often necessary to achieve high coupling yields.

Overview of Common Coupling Methods

Several coupling reagents are available for SPPS, each with its own mechanism of activation and efficacy. The most commonly employed methods for difficult couplings, such as those involving proline, are based on carbodiimides with additives or pre-formed active esters generated using phosphonium or aminium salts.

dot

Caption: General workflow of an Fmoc-SPPS cycle.

DIC/HOBt Method

Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective coupling method. DIC activates the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt-ester. This active ester then reacts with the free amine on the resin-bound peptide.

dot

Caption: Activation pathway for DIC/HOBt coupling.

HBTU/DIPEA Method

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium-based coupling reagent that rapidly forms HOBt active esters in the presence of a base, typically N,N-diisopropylethylamine (DIPEA). This method is known for its high efficiency and is often used for coupling sterically hindered amino acids.[4]

HATU/DIPEA Method

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is similar to HBTU but is based on 7-aza-1-hydroxybenzotriazole (HOAt). The resulting HOAt-esters are more reactive than HOBt-esters, making HATU one of the most efficient coupling reagents, especially for difficult sequences and sterically hindered amino acids like proline.[5]

dot

Caption: Decision tree for coupling Fmoc-Pro-OH.

References

Application Notes and Protocols for Quantitative Proteomics Using Fmoc-Pro-OH-1-13C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Fmoc-Pro-OH-1-¹³C in quantitative proteomics, primarily through the Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) methodology. This approach allows for the accurate relative quantification of proteins between different cell populations, providing valuable insights into cellular processes, disease mechanisms, and drug action.

Introduction to SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[2][3][4] By culturing one cell population in a medium containing a "light" (natural abundance) amino acid and another in a medium with a "heavy" (isotope-labeled) counterpart, the proteins from each population become isotopically distinct.[5] When the cell lysates are mixed, the relative abundance of proteins can be accurately determined by comparing the signal intensities of the heavy and light peptide pairs in a mass spectrometer.[6]

Fmoc-Pro-OH-1-¹³C is a proline derivative containing a single ¹³C isotope at the carboxyl carbon. While arginine and lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin cleavage, proline's unique structural role makes ¹³C-labeled proline a valuable tool for specific applications, particularly in studying collagen and other proline-rich proteins, or when using alternative proteases.

Key Applications

-

Differential Protein Expression Analysis: Compare protein abundance between treated and untreated cells, or between different cell types (e.g., healthy vs. diseased).

-

Analysis of Post-Translational Modifications (PTMs): Quantify changes in phosphorylation, ubiquitination, and other modifications.

-

Protein-Protein Interaction Studies: Identify and quantify changes in protein complexes under different conditions.

-

Pulse-SILAC for Protein Turnover Studies: Investigate the synthesis and degradation rates of proteins.

-

Drug Target Identification and Mechanism of Action Studies: Elucidate the molecular effects of drug candidates on the cellular proteome.

Experimental Workflow

The general workflow for a SILAC experiment using Fmoc-Pro-OH-1-¹³C involves several key stages, from cell culture to data analysis.

Caption: General SILAC experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling

-

Cell Line Selection: Choose a cell line that is auxotrophic for proline. If the cell line is not auxotrophic, proline-free media supplemented with the labeled and unlabeled proline must be used.

-

Media Preparation: Prepare two types of culture media:

-

Light Medium: Proline-free medium supplemented with standard ("light") Fmoc-Pro-OH.

-

Heavy Medium: Proline-free medium supplemented with Fmoc-Pro-OH-1-¹³C.

-

All other media components (e.g., dialyzed fetal bovine serum) should be identical for both conditions.

-

-

Cell Adaptation: Culture the cells for at least five to six cell doublings in the respective "light" and "heavy" media to ensure near-complete incorporation of the labeled amino acid.[6]

-

Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cell population, while the "light" population serves as the control.

-

Cell Harvesting: After the treatment period, harvest both cell populations.

Protocol 2: Sample Preparation for Mass Spectrometry

-

Cell Lysis: Lyse the "light" and "heavy" cell pellets separately using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mixing of Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates.[5]

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the combined protein mixture.

-

Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide.

-

Digest the proteins with a protease (e.g., trypsin) overnight at 37°C.

-

-

Peptide Cleanup and Fractionation:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

For complex proteomes, consider peptide fractionation using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to improve proteome coverage.

-

Protocol 3: LC-MS/MS Analysis and Data Processing

-

LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.

-

Database Searching: Use a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra by searching against a protein database.

-

Protein Quantification: The software will calculate the ratio of the signal intensities of the "heavy" and "light" peptide pairs to determine the relative abundance of the identified proteins.

Data Presentation

Quantitative data from a SILAC experiment is typically presented in a table format, highlighting the protein identification, quantification ratios, and statistical significance.

| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |

| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |

| P11021 | HSPA8 | Heat shock cognate 71 kDa protein | 1.10 | 0.88 | Unchanged |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 3.12 | <0.001 | Upregulated |

This table represents example data and is not from a specific experiment using Fmoc-Pro-OH-1-¹³C.

Signaling Pathway Analysis

SILAC proteomics can provide quantitative data on how a specific signaling pathway is altered in response to a stimulus. For example, in a hypothetical drug treatment study targeting a cancer-related pathway, SILAC can reveal which proteins in the pathway are up- or downregulated.

Caption: Hypothetical drug-targeted signaling pathway.

This diagram illustrates how Drug X inhibits a receptor, leading to the downregulation of downstream kinases (red nodes) and the upregulation of a transcription factor (green node) that regulates cell proliferation. The H/L ratios obtained from the SILAC experiment provide quantitative evidence for these changes.

Conclusion

The use of Fmoc-Pro-OH-1-¹³C in a SILAC workflow provides a robust method for quantitative proteomics. By enabling the precise comparison of protein abundance between different cellular states, this technique is invaluable for fundamental research and for various stages of drug development, from target identification to mechanism of action studies. Careful experimental design and execution are critical for obtaining high-quality, reproducible data.

References

- 1. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 3. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Incorporating ¹³C Labeled Proline into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides with carbon-13 (¹³C) is a powerful technique in biological and pharmaceutical research. Incorporating ¹³C-labeled amino acids, such as proline, into peptides enables detailed structural and functional studies by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Proline's unique cyclic structure plays a critical role in protein folding and molecular recognition, and proline-rich motifs are frequently involved in protein-protein interactions within signaling pathways.[1][2] This application note provides detailed protocols for the incorporation of ¹³C-labeled proline into peptides using two common methodologies: Solid-Phase Peptide Synthesis (SPPS) and Cell-Free Protein Synthesis (CFPS).

The ability to introduce ¹³C isotopes at specific proline residues allows researchers to probe the conformation of peptides and their binding interfaces with target proteins, providing valuable insights for drug design and development.[3][4][5] Furthermore, tracing the metabolic fate of ¹³C-labeled proline can elucidate the metabolic communication between different cell types.[6]

Data Presentation

The choice of method for incorporating ¹³C-labeled proline will depend on the specific research goals, including the desired peptide length, complexity, and yield. Below is a summary of typical quantitative data associated with each method.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Cell-Free Protein Synthesis (CFPS) |

| Incorporation Efficiency | >99% per coupling step | >70% to >95% |

| Isotopic Enrichment | Dependent on the purity of the labeled amino acid (typically >98%) | High, can be modulated by the concentration of labeled amino acid |

| Peptide Length | Typically up to 50 amino acids | Full-length proteins and large peptides |

| Yield | Milligram to gram scale | Microgram to milligram scale |

| Post-Translational Modifications | Not inherently supported | Can be supported depending on the cell extract used |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Proline Labeled Peptide

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a ¹³C-labeled proline residue.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-L-Proline-¹³C (or other ¹³C-labeled Fmoc-Proline)

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Coupling (for ¹³C-Proline and other amino acids):

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Proline-¹³C) and 4 equivalents of OxymaPure in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

To monitor coupling completion, perform a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-